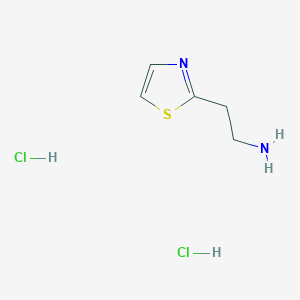

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

描述

属性

IUPAC Name |

2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQBWZXVRJJMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56933-57-4 | |

| Record name | 2-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a compound featuring a thiazole ring, which is known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C5H8N2S•2HCl

- Molecular Weight : 201.12 g/mol

- CAS Number : 18453-07-1

The compound is characterized by its thiazole moiety, which contributes to its biological properties. The dihydrochloride form enhances its solubility in water, making it suitable for various biological assays .

Antimicrobial Activity

Research indicates that derivatives of 2-(1,3-Thiazol-2-yl)ethanamine exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of several thiazole derivatives, revealing that some displayed comparable or superior antibacterial and antifungal activity compared to established drugs. For instance:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound 3 | 0.23–0.70 | Bacillus cereus |

| Compound 3 | 0.47–0.94 | Staphylococcus Typhimurium |

| Compound 1 | 0.23/0.47 | Enterobacter cloacae |

These compounds demonstrated moderate to strong activity against various bacterial strains, with specific derivatives showing enhanced effectiveness against resistant strains .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Studies have shown that certain analogues can inhibit the proliferation of breast cancer cells (MCF-7), suggesting potential as anti-breast cancer agents:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat |

| Compound 10 | 1.98 ± 1.22 | A-431 |

The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can significantly influence cytotoxicity, with certain substituents enhancing activity against cancer cell lines .

Anticonvulsant Activity

Thiazole-containing compounds have been explored for anticonvulsant effects as well. For instance:

| Compound Name | ED50 (mg/kg) | Model |

|---|---|---|

| Compound 1 | <20 | MES model |

| Compound 2 | <20 | scPTZ model |

These compounds exhibited notable anticonvulsant properties, with some showing efficacy comparable to standard medications like ethosuximide .

The biological activity of this compound is partly attributed to its interaction with aminoacyl-tRNA synthetases, which are crucial for protein biosynthesis. This suggests that the compound may influence protein synthesis pathways, potentially leading to therapeutic applications in conditions where such pathways are dysregulated.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Copper-Catalyzed Annulation : This method allows for regioselective formation of thiazole ethers from oxime acetates and xanthates under mild conditions.

- Direct Reaction : Thiazole derivatives can be reacted with appropriate alkyl amines to yield the desired product.

These synthesis strategies highlight the versatility in producing thiazole-based compounds with potential biological activities .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₅H₈N₂S·2HCl

- Molecular Weight : Approximately 201.12 g/mol

- Structure : Contains a thiazole ring, which contributes to its biological activity and reactivity.

The dihydrochloride form enhances solubility in water, making it suitable for various experimental conditions.

Antimicrobial and Antifungal Properties

Research indicates that derivatives of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride exhibit notable antimicrobial and antifungal activities. Some studies have shown that certain amides derived from this compound demonstrate antibacterial and antifungal efficacy comparable to established medicinal compounds. For instance, specific derivatives have been reported to inhibit the growth of various pathogenic bacteria and fungi, suggesting potential applications in treating infections.

Anti-Cancer Potential

Derivatives of this compound have also been explored for their anti-cancer properties. Notably, some variants have shown effectiveness against MCF-7 breast cancer cells by inhibiting tumor cell proliferation. The mechanism of action appears to involve the disruption of protein synthesis pathways through interaction with aminoacyl-tRNA synthetases. This suggests that the compound could play a role in developing novel cancer therapies.

Pharmaceutical Research

The compound's ability to interact with biological targets makes it a candidate for pharmaceutical development. Its role in modulating protein synthesis pathways suggests potential therapeutic applications in diseases characterized by dysregulated protein synthesis.

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a reagent for detecting various biomolecules due to its reactive thiazole moiety .

Biochemistry

The compound is also relevant in biochemical studies focusing on enzyme interactions and metabolic pathways. Its effects on aminoacyl-tRNA synthetases provide insights into fundamental biological processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: Thiazole Substituent Variations

2-(Thiazol-5-yl)ethanamine Dihydrochloride

- Molecular Formula : C₅H₁₀Cl₂N₂S

- Molecular Weight : 217.18 g/mol

- CAS Number : 7730-82-7

- Key Difference : The thiazole substituent is at the 5-position instead of the 2-position.

- Impact : Positional isomerism can alter electronic distribution and binding affinity in biological targets. For example, 5-substituted thiazoles may exhibit distinct interactions with enzymes or receptors compared to 2-substituted analogs.

2-(Benzothiazol-2-yl)ethanamine Derivatives

- Example: 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine hydrochloride Molecular Formula: C₁₀H₁₀ClF₃N₂S Molecular Weight: 282.71 g/mol Key Difference: Incorporation of a benzothiazole ring (fused benzene-thiazole) with a trifluoromethyl group. The electron-withdrawing CF₃ group may modulate metabolic stability .

Substituted Thiazole Derivatives

[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride

- Molecular Formula : C₆H₁₀Cl₂N₂S

- Molecular Weight : 213.13 g/mol

- CAS Number : 921145-11-1

- Key Difference : A methyl group at the 5-position of the thiazole ring.

- Impact : Methylation enhances steric bulk and lipophilicity, which could improve membrane permeability but reduce solubility. Such modifications are common in optimizing pharmacokinetic profiles .

Heterocycle Variants

2-(1H-Imidazol-2-yl)ethanamine Dihydrochloride

Aromatic Backbone Variants

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride

Comparative Data Table

Research Findings and Functional Insights

- Thiazole Derivatives : Thiazole rings are associated with anti-inflammatory and antimicrobial activities. For example, substituted thiazoles inhibit cyclooxygenase-2 (COX-2) and exhibit analgesic effects .

- Benzothiazole Analogs : Compounds like 2-(benzothiazol-2-yl)ethanamine derivatives show promise in targeting heat shock proteins (HSP90) due to their ability to form hydrogen bonds with key residues (e.g., GLU527, TYR604) .

- Imidazole Analogs : Imidazole-based ethanamines interact with histamine receptors (e.g., HRH1, HRH4), suggesting roles in allergy and immune response modulation .

准备方法

Hantzsch Condensation Route

The classical and widely used method to synthesize thiazole derivatives involves the Hantzsch condensation between α-haloketones and thiourea or thioamides:

- Step 1: Synthesis of α-bromoacetophenone or related α-haloketone precursors.

- Step 2: Reaction of the α-haloketone with thiourea under reflux conditions in ethanol or other suitable solvents to form the 2-aminothiazole intermediate.

- Step 3: Functionalization of the 2-aminothiazole intermediate to introduce the ethanamine side chain, often via reductive amination with aldehydes or ketones.

- Step 4: Treatment of the free amine with hydrochloric acid to yield the dihydrochloride salt.

This method is supported by numerous studies demonstrating good yields and reproducibility (e.g., Suzuki–Miyaura coupling for protected intermediates and Hantzsch condensation for thiazole ring formation).

Reductive Amination of Thiazole-Containing Ketones

An alternative approach involves:

- Starting from 2-thiazole-containing ketones.

- Performing reductive amination with ammonia or primary amines using catalytic hydrogenation or chemical reducing agents such as sodium borohydride or catalytic transfer hydrogenation.

- This approach allows for stereoselective synthesis when chiral catalysts or auxiliaries are employed, producing enantiomerically pure (S)- or (R)-1-(thiazol-2-yl)ethanamine derivatives.

- The resulting amine is then converted into the dihydrochloride salt by acid treatment.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| α-Haloketone synthesis | Bromination of acetophenone derivatives | Room temp to reflux | 70–85 | Controlled halogenation essential |

| Hantzsch condensation | Thiourea, ethanol, reflux | 65–75 °C, 2 h | 55–75 | Stirring and cooling to precipitate solid |

| Reductive amination | NaBH4 or catalytic hydrogenation, solvent | 0–25 °C | 60–80 | Use of chiral catalysts for enantioselectivity |

| Salt formation | HCl aqueous solution | Room temp | Quantitative | Salt crystallization improves purity |

Research Findings and Analysis

Yields and Purity: The Hantzsch condensation typically yields 55–75% of the thiazole intermediate, which can be purified by recrystallization. Reductive amination yields vary from 60–80%, depending on catalysts and conditions used.

Stereochemistry: Enantioselective synthesis is achievable via asymmetric reduction techniques, such as Corey-Bakshi-Shibata (CBS) catalysts or enzymatic methods, producing optically pure amines essential for biological activity.

Stability: The dihydrochloride salt form enhances compound stability and facilitates handling and storage. Stability tests under various pH and temperature conditions show minimal degradation, making it suitable for pharmaceutical applications.

Scalability: Industrial methods prioritize scalable, high-yielding routes with minimal purification steps, often employing catalytic hydrogenation for amine formation and direct acidification for salt formation.

Summary Table of Preparation Methods

常见问题

Q. What are the recommended methods for synthesizing 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride with high purity?

A common approach involves nucleophilic substitution or condensation reactions using thiazole derivatives and ethylamine precursors. For example, reacting 2-aminothiazole with bromoethane in the presence of a base (e.g., K₂CO₃), followed by hydrochlorination to form the dihydrochloride salt. Purity (>95%) can be achieved via recrystallization in ethanol/water mixtures or preparative HPLC. Ensure stoichiometric control to minimize by-products like unreacted thiazole intermediates .

Q. How can researchers validate the molecular structure of this compound?

Use a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm proton environments (e.g., thiazole ring protons at δ 7.5–8.0 ppm, ethylamine chain protons at δ 2.8–3.5 ppm).

- Mass Spectrometry : Verify molecular weight ([M+H]+ expected at ~199.1 for the free base).

- X-ray Crystallography : Resolve crystal structure using SHELX software for bond-length validation and space-group determination .

Q. What safety protocols are critical when handling this compound?

Refer to GHS hazard classifications (e.g., H302: harmful if swallowed; H315/H319: skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store in anhydrous conditions. First-aid measures include rinsing eyes/skin with water and seeking medical attention for ingestion .

Q. Which analytical techniques are optimal for assessing purity?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.

- TGA/DSC : Monitor thermal stability and detect hydrate formation.

- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

Discrepancies (e.g., unexpected NMR splitting or MS fragments) may arise from tautomerism (thiazole ring proton shifts) or salt dissociation. Employ variable-temperature NMR to identify dynamic processes or use high-resolution MS (HRMS) to distinguish isotopic patterns. Cross-validate with computational chemistry (DFT calculations for predicted spectra) .

Q. What experimental design considerations are critical for studying this compound’s reactivity in cross-coupling reactions?

The ethylamine side chain and thiazole ring offer sites for functionalization. For Suzuki-Miyaura couplings, protect the amine group (e.g., Boc protection) to prevent coordination with palladium catalysts. Optimize solvent polarity (e.g., DMF/H₂O) and use ligands like XPhos to enhance reactivity. Monitor reaction progress via LC-MS to detect intermediates .

Q. How can computational methods predict the compound’s behavior in biological systems?

Use molecular docking (AutoDock Vina) to simulate interactions with thiazole-sensitive targets (e.g., kinases or GPCRs). Perform MD simulations in explicit solvent (CHARMM force field) to assess stability of the protonated amine group. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies mitigate low yields in large-scale synthesis?

Low yields often stem from hygroscopicity or by-product formation. Solutions include:

Q. How should researchers address discrepancies between theoretical and experimental crystallographic data?

Mismatches in bond angles or electron density may indicate disorder or twinning. Reprocess data with SHELXL (TWIN/BASF commands) or use PLATON to check for missed symmetry. If unresolved, consider alternative space groups or collect data at higher resolution (synchrotron sources) .

Q. What methodologies are effective for studying degradation pathways under stress conditions?

Perform forced degradation studies (acid/base hydrolysis, oxidative stress) and analyze products via LC-HRMS. Identify major degradation products (e.g., thiazole ring cleavage or ethylamine oxidation) and propose mechanisms using isotopic labeling or trapping agents (e.g., TEMPO for radicals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。